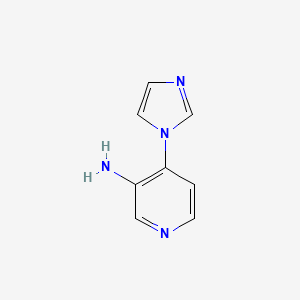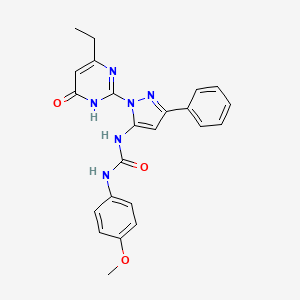![molecular formula C26H23N3O3S B2534150 N-(2-(4-metoxi-fenil)-5-óxido-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2,2-difenilacetamida CAS No. 1020246-04-1](/img/structure/B2534150.png)
N-(2-(4-metoxi-fenil)-5-óxido-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2,2-difenilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a diphenylacetamide moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents .
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Pyrazole compounds, which this compound is a part of, are known to interact with various biological targets. For instance, some pyrazoline compounds have shown affinity to cholinesterase, suggesting potential neuroprotective effects .
Mode of Action
The interaction of pyrazole compounds with their targets can lead to various changes. For example, they might inhibit the activity of certain enzymes, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it acts as a cholinesterase inhibitor, it could potentially have neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide typically involves multiple steps. One common approach is the pharmacophore hybridization method, which combines different pharmacophoric elements to create a hybrid molecule. The synthetic strategy includes the stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .
Starting Reagents: The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol as the starting reagent.
Alkylation: The sulfur atom is alkylated using appropriate alkylating agents.
Acylation: The nitrogen atom is acylated to form the target compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated reactors and continuous flow systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and diphenylacetamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound shares a similar pyrazole core and exhibits anticancer activity.
Quinolinyl-pyrazoles: These compounds have a quinoline-pyrazole structure and are known for their pharmacological properties.
Indole Derivatives: Compounds with an indole core, such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, show anti-inflammatory and analgesic activities.
Uniqueness
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide is unique due to its hybrid structure, which combines multiple pharmacophoric elements, enhancing its biological activity and therapeutic potential .
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-32-21-14-12-20(13-15-21)29-25(22-16-33(31)17-23(22)28-29)27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFKPRWLJUJUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid](/img/structure/B2534069.png)
![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2534071.png)
![5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2534073.png)
![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)
![methyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534077.png)


![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2534081.png)

![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)

![(E)-4-(Dimethylamino)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2534087.png)
methanone](/img/structure/B2534088.png)

